molecular formula C7H11NO B13966641 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one CAS No. 93353-39-0

5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one

Cat. No.: B13966641
CAS No.: 93353-39-0
M. Wt: 125.17 g/mol
InChI Key: CVWWOYFORJITKE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-butanedione with ammonia or primary amines, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydropyridin-2(3H)-one: Lacks the methyl groups at positions 5 and 6.

    6-Methyl-4,5-dihydropyridin-2(3H)-one: Has a single methyl group at position 6.

    5-Methyl-4,5-dihydropyridin-2(3H)-one: Has a single methyl group at position 5.

Properties

CAS No.

93353-39-0

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5,6-dimethyl-4,5-dihydro-3H-pyridin-2-one

InChI

InChI=1S/C7H11NO/c1-5-3-4-7(9)8-6(5)2/h5H,3-4H2,1-2H3

InChI Key

CVWWOYFORJITKE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N=C1C

Origin of Product

United States

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